molecular formula C15H25N3O B13290533 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

Cat. No.: B13290533
M. Wt: 263.38 g/mol
InChI Key: NFHDXADYNWNHFK-UHFFFAOYSA-N
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Description

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is a chemical compound with the molecular formula C15H25N3O It is characterized by the presence of a cyclohexyl group attached to an oxadiazole ring, which is further connected to a cycloheptanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexyl and cycloheptanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexyl-substituted hydrazine with a suitable nitrile can lead to the formation of the oxadiazole ring. Subsequent reactions with cycloheptanone derivatives can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is unique due to its specific combination of the oxadiazole ring with a cycloheptane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

InChI

InChI=1S/C15H25N3O/c16-15(10-6-1-2-7-11-15)14-17-13(19-18-14)12-8-4-3-5-9-12/h12H,1-11,16H2

InChI Key

NFHDXADYNWNHFK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCCCC3)N

Origin of Product

United States

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